molecular formula C13H14O3 B12418899 3-(1-Naphthalenyloxy)-1,2-propanediol-d5

3-(1-Naphthalenyloxy)-1,2-propanediol-d5

Cat. No.: B12418899
M. Wt: 223.28 g/mol
InChI Key: BYNNMWGWFIGTIC-QJHRKUAUSA-N
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Description

Propranolol glycol-d5 is a deuterium-labeled derivative of propranolol glycol. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to replace hydrogen atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol glycol, as deuterium can be traced more easily than hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propranolol glycol-d5 typically involves the deuteration of propranolol glycol. This process can be achieved by using deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of propranolol glycol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Propranolol glycol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cerium (IV) sulfate in an acidic medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

Scientific Research Applications

Propranolol glycol-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

Propranolol glycol-d5, like propranolol, acts as a non-selective beta-adrenergic receptor antagonist. It blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac workload and oxygen demand. The blockade of these receptors also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

Comparison with Similar Compounds

    Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

    Propranolol Glycol: The non-deuterated form of propranolol glycol.

    Other Beta-Blockers: Compounds like atenolol, metoprolol, and nadolol, which also act as beta-adrenergic receptor antagonists.

Uniqueness: Propranolol glycol-d5 is unique due to the incorporation of deuterium atoms, which allows for more precise tracing in pharmacokinetic and metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of the compound’s behavior in biological systems .

Properties

Molecular Formula

C13H14O3

Molecular Weight

223.28 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D

InChI Key

BYNNMWGWFIGTIC-QJHRKUAUSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Origin of Product

United States

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